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In the post-harvest management of climacteric fruits, the inhibition of ethylene synthesis or

perception is paramount to delaying ripening and extending shelf life. Two of the most effective

and widely studied compounds for this purpose are 1-Methylcyclopropene (1-MCP) and

Aminoethoxyvinylglycine (AVG). This guide provides a comprehensive comparative analysis of

their performance, supported by experimental data, detailed methodologies, and visual

representations of their mechanisms of action.

Introduction to 1-MCP and AVG
1-Methylcyclopropene (1-MCP) is a synthetic plant growth regulator that acts as an ethylene

inhibitor.[1] Structurally similar to ethylene, 1-MCP binds irreversibly to ethylene receptors in

the fruit, thereby blocking ethylene perception and inhibiting the downstream ripening

processes.[1][2][3] This competitive inhibition effectively renders the fruit insensitive to

ethylene, delaying processes such as softening, color change, and aroma development.[2][4]

1-MCP is typically applied as a gas in enclosed environments like storage rooms or containers.

[5]

Aminoethoxyvinylglycine (AVG) is an inhibitor of ethylene biosynthesis.[6] It works by

suppressing the activity of ACC synthase (ACS), a key enzyme that catalyzes the conversion of

S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate
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precursor of ethylene.[6][7] By inhibiting ethylene production, AVG effectively delays the onset

of ripening.[8] It is commonly applied as a pre-harvest spray to fruit trees.[9][10]

Comparative Effects on Fruit Quality: A Tabular
Summary
The following table summarizes the quantitative effects of 1-MCP and AVG on key quality

parameters of various fruits, with a primary focus on apples, as reported in scientific literature.
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Fruit Quality
Parameter

1-
Methylcyclopropen
e (1-MCP)

Aminoethoxyvinylg
lycine (AVG)

Fruit Type(s)

Firmness

Maintained higher

firmness during

storage compared to

untreated controls.[11]

[12] In 'Idared' apples,

1-MCP treated fruit

had significantly

higher firmness after

storage and simulated

transport.[11] For

'Gala' apples, 1-MCP

treatment resulted in

the highest fruit

firmness after storage.

Also maintains higher

fruit firmness

compared to controls.

[13] In 'Gala' apples,

AVG treatment

delayed softening on

the tree. However, the

effect on post-storage

firmness can be less

pronounced than 1-

MCP when harvested

at similar maturity.[9]

In some cases, AVG-

treated apples

showed higher

firmness than

untreated fruit after

storage.[13]

Apples, Pears, Plums,

Nectarines[9][11][13]

[14][15][16]

Ethylene Production

Significantly reduces

or delays the

climacteric rise in

ethylene production.

[2][17] In 'RubyS'

apples, 1-MCP

blocked ethylene

production to 1.4-1.7

μL/kg/h after 6

months, compared to

47.0 μL/kg/h in

untreated fruit.[17]

Directly inhibits

ethylene biosynthesis,

leading to lower

internal ethylene

concentrations at

harvest.[9] In 'Gala'

apples, AVG treatment

delayed the increase

in internal ethylene

concentration on the

tree.

Apples, Pears,

Peaches[2][9][17][18]

Color Development Delays the loss of

green background

color and the

Can delay fruit skin

pigmentation.[13] In

'Gala' apples, AVG

Apples, Pears[2][12]

[13]
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development of

yellowing.[2][12] In

'Gala' apples, 1-MCP

application did not

negatively affect fruit

color.[13]

treatments, especially

when applied early,

resulted in less

pronounced peel

coloring.[13]

Titratable Acidity (TA)

Generally delays the

decline in titratable

acidity, resulting in

higher TA values

compared to

untreated fruit after

storage.[2][11]

Can result in higher

titratable acidity at

harvest.[19]

Apples[2][4][11][19]

Soluble Solids

Content (SSC)

Effects on soluble

solids content are

often inconsistent and

not statistically

significant.[2][17]

Can lead to lower

soluble solids

concentrations at

harvest.[19]

Apples[2][19][17]

Physiological

Disorders

Reduces the

incidence of

physiological

disorders such as

superficial scald and

internal browning.[4]

[20]

Can reduce the

incidence of

senescent internal

browning when fruit is

harvested at optimal

maturity.

Apples[20]

Pre-harvest Fruit Drop

Can be used to

reduce pre-harvest

fruit drop.[13]

Effective in minimizing

pre-harvest fruit drop.

[13][21]

Apples[13][21]

Experimental Protocols
Key Experiment: Application of 1-MCP (Post-harvest)
This protocol describes a typical laboratory-scale application of gaseous 1-MCP to fruit post-

harvest.
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Materials:

Freshly harvested fruit of uniform size and maturity.

Airtight containers (e.g., glass jars, plastic barrels with sealed lids).[5]

1-MCP generating powder (e.g., SmartFresh™).

Water.

Syringe for gas injection (if using a septum).

Controlled temperature storage chamber.

Procedure:

Place the fruit inside the airtight container. The fruit volume should not exceed one-third of

the container's volume.[5]

Seal the container tightly.

Prepare the 1-MCP gas according to the manufacturer's instructions. This typically involves

dissolving a pre-measured amount of the powder in water within a sealed vessel to release

the gas.

Introduce the calculated concentration of 1-MCP gas into the container holding the fruit. A

common concentration for apples is 1 µL L⁻¹.[9]

Expose the fruit to the 1-MCP gas for a specified duration, typically 12 to 24 hours, at a

controlled temperature, often around 20°C.[4][22]

After the treatment period, open the container and ventilate to remove the residual 1-MCP

gas.

Place the treated fruit in a controlled atmosphere or regular cold storage for the desired

duration.

Evaluate fruit quality parameters at regular intervals during and after storage.
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Key Experiment: Application of AVG (Pre-harvest)
This protocol outlines a standard procedure for the pre-harvest application of AVG to fruit trees.

Materials:

Fruit trees at the appropriate pre-harvest stage.

AVG formulation (e.g., ReTain®).

Spray equipment (e.g., backpack sprayer or commercial orchard sprayer).

Water.

Surfactant (optional, to improve coverage).

Procedure:

Determine the optimal timing for AVG application based on the fruit type and desired

outcome. For apples, a common application time is 4 weeks before the anticipated

commercial harvest date.[9][10]

Prepare the AVG spray solution by diluting the commercial formulation in water to the desired

concentration. A typical concentration for apples is 120-130 g ha⁻¹.[9][13]

If recommended, add a surfactant to the spray solution to ensure even coverage of the

foliage and fruit.

Apply the AVG solution to the fruit trees, ensuring thorough coverage of the canopy.

Allow the treated fruit to remain on the tree until the desired harvest maturity is reached.

Harvest the fruit at different time points to assess the effect of AVG on ripening delay.

Analyze fruit quality parameters at harvest and after subsequent storage.

Signaling Pathways and Experimental Workflow
Ethylene Biosynthesis and Perception Pathway
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The following diagram illustrates the ethylene biosynthesis and perception pathway,

highlighting the points of action for AVG and 1-MCP.

S-adenosylmethionine (SAM)

1-aminocyclopropane-
1-carboxylic acid (ACC)

ACC Synthase (ACS)

EthyleneACC Oxidase (ACO)

Ethylene Receptors
(e.g., ETR1, ERS1)

Binds to

Signal Transduction
Cascade (CTR1, EIN2, etc.)

Initiates Ripening Responses
(Softening, Color Change, etc.)

Leads to

AVG
(Aminoethoxyvinylglycine)

Inhibits

1-MCP
(1-Methylcyclopropene) Blocks Binding

Click to download full resolution via product page

Caption: Mechanism of action of AVG and 1-MCP in the ethylene pathway.

Typical Experimental Workflow
The diagram below outlines a typical workflow for a comparative study of 1-MCP and AVG on

fruit quality.
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Caption: Experimental workflow for comparing AVG and 1-MCP effects.
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Conclusion
Both 1-MCP and AVG are highly effective tools for managing fruit ripening and extending shelf

life. The choice between them often depends on the specific fruit, desired outcomes, and

practical considerations of application timing (pre-harvest vs. post-harvest).

1-MCP is particularly effective as a post-harvest treatment for maintaining firmness and

preventing storage disorders. Its action of blocking ethylene perception provides a robust

and lasting effect during storage.

AVG is a valuable pre-harvest tool for delaying maturity on the tree, managing harvest

windows, and reducing pre-harvest fruit drop. However, its effects on post-storage quality

can sometimes be less pronounced than 1-MCP if fruit are harvested at the same

physiological maturity.

For optimal results, a combination of pre-harvest AVG and post-harvest 1-MCP application can

be considered, although synergistic effects are not always guaranteed and depend on the

specific fruit and conditions.[13] Researchers and professionals in drug development can utilize

the information and protocols in this guide to design experiments that further elucidate the

nuanced effects of these compounds and to develop improved strategies for post-harvest fruit

management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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